2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline
Description
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-17-20(15-26-29(17)18-7-3-2-4-8-18)24(30)28-13-11-19(12-14-28)31-23-16-25-21-9-5-6-10-22(21)27-23/h2-10,15-16,19H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLHQVDVZUYCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects.
Mode of Action
For instance, some pyrazole derivatives have been shown to inhibit enzyme activity, while others may act as agonists or antagonists at receptor sites.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, inflammation, and other cellular processes.
Biological Activity
The compound 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, supported by recent research findings and data.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Pyrazole moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
- Piperidine ring : Often enhances the bioactivity and solubility of compounds.
- Quinoxaline backbone : Associated with neuroprotective and antitumor effects.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has been evaluated for its effectiveness against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific kinases involved in tumor progression, such as BRAF(V600E) and EGFR, which are critical in various cancers including melanoma and lung cancer .
- Case Studies :
- A study on a similar pyrazole derivative showed a potent inhibitory effect on breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for use in combination therapies with established chemotherapeutics like doxorubicin .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its therapeutic potential .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound is believed to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and reducing the production of pro-inflammatory cytokines.
- Research Findings :
- In animal models, compounds with similar structures exhibited significant reductions in carrageenan-induced paw edema, comparable to standard anti-inflammatory drugs like indomethacin .
- The presence of the piperidine moiety is suggested to enhance these effects by improving binding affinity to target enzymes .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been explored extensively. The compound shows promise against various bacterial strains.
- Study Insights :
Data Summary
Comparison with Similar Compounds
Quinoxaline-Pyrazole Hybrids
- 6-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline (): This analog replaces the piperidine-oxy linker with a direct pyrazole-quinoxaline bond. The absence of the piperidine group reduces molecular flexibility but introduces a methylpyridinyl substituent, which may enhance solubility or target specificity. Such modifications highlight the role of linker regions in pharmacokinetics .
- Pyrrolo[1,2-a]quinoxaline Derivatives (): Compounds like 3-iodo-4-phenylpyrrolo[1,2-a]quinoxaline feature a fused pyrrole-quinoxaline system. Additionally, iodination at the C3 position (yields: 35–47%) demonstrates how halogenation strategies influence reactivity and bioactivity .
Piperidine-Linked Quinoxalines
- 3-((4-(1-Methylpiperidin-4-yl)phenyl)amino)quinoxaline-2-carboxylic acid (): This derivative employs a piperidine-phenylamino linker and a carboxylic acid group. The carboxylic acid substituent may facilitate hydrogen bonding with kinase active sites, whereas the target compound’s pyrazole carbonyl group could engage in hydrophobic interactions. Such differences underscore the impact of terminal functional groups on target selectivity .
Data Tables
Table 1: Structural and Synthetic Comparison of Quinoxaline Derivatives
| Compound | Core Structure | Key Substituents | Synthetic Yield (Key Step) | Potential Targets |
|---|---|---|---|---|
| Target Compound | Quinoxaline | Piperidine-oxy, Pyrazole carbonyl | N/A | Kinases, DNA |
| 6-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | Quinoxaline | Pyrazole, Methylpyridine | N/A | Kinases, Receptors |
| 3-iodo-4-phenylpyrrolo[1,2-a]quinoxaline | Pyrrolo[1,2-a]quinoxaline | Iodo, Phenyl | 35–47% (iodination) | Antileukemic agents |
| Quinoxaline-2-carboxylic acid derivatives | Quinoxaline | Piperidine-phenylamino, Carboxylic acid | 49% (reflux) | Pim-1 kinases |
Table 2: Substituent Effects on Bioactivity
| Substituent Type | Example Compound | Biological Impact |
|---|---|---|
| Piperidine-oxy linker | Target Compound | Enhanced conformational flexibility |
| Pyrazole-4-carboxaldehyde | Dihydropyrroloquinoxalines | Facilitates multi-component synthesis |
| Halogenation (I, Br, Cl) | 3-iodo-pyrroloquinoxaline | Modulates reactivity and target engagement |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
Nucleophilic Substitution : React 2-chloroquinoxaline with a piperidin-4-ol derivative under basic conditions (e.g., KCO) in DMF at 80–100°C to form the ether linkage .
Coupling Reactions : Introduce the 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl moiety via amide bond formation using coupling agents like EDC/HOBt in dichloromethane .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product.
Characterization :
- NMR (1H/13C) confirms regioselectivity of substitutions.
- HRMS validates molecular weight (±2 ppm accuracy).
- IR Spectroscopy identifies carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) groups .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for this compound?
Answer:
Contradictions often arise from assay conditions or structural analogs. A systematic approach includes:
Structural Comparison : Compare substituents (e.g., pyrazole vs. benzothiazole in analogs from ’s table) to identify activity-determining groups .
Dose-Response Studies : Test the compound across a wide concentration range (nM–µM) in standardized cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity).
Target Engagement Assays : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases (e.g., EGFR for cancer) or bacterial enzymes (e.g., DNA gyrase) .
Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline in ) to isolate substituent effects .
Basic: What spectroscopic and chromatographic methods are essential for purity assessment of this compound?
Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to confirm >95% purity .
- TLC : Monitor reaction progress (silica gel GF254, ethyl acetate/hexane 1:1).
- Elemental Analysis : Validate C, H, N content (±0.4% deviation from theoretical values).
- Melting Point : Sharp melting range (e.g., 180–182°C) indicates crystallinity .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
Answer:
Solubility Prediction : Use COSMO-RS to calculate log P (target <3) and identify polar groups (e.g., –OH, –COOH) for derivatization .
Metabolic Sites : Employ Schrödinger’s SiteMap to predict CYP450 oxidation hotspots (e.g., piperidine N-methyl group). Introduce steric hindrance (e.g., bulky substituents) to block metabolism .
Permeability : Simulate Caco-2 cell permeability via Molecular Dynamics (MD) to assess passive diffusion .
Basic: What safety protocols are critical when handling intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride during synthesis?
Answer:
- Ventilation : Use fume hoods for acyl chloride reactions (risk of HCl gas release).
- PPE : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
- Quenching : Neutralize waste with 5% NaHCO before disposal .
Advanced: How can structure-activity relationship (SAR) studies rationalize the impact of modifying the quinoxaline or pyrazole moieties?
Answer:
Quinoxaline Modifications :
- Electron-Withdrawing Groups (e.g., –NO at C3): Enhance π-stacking with DNA (anticancer activity).
- Hydrophobic Substituents (e.g., –CH at C2): Improve membrane permeability .
Pyrazole Modifications :
- N-Methylation : Reduces metabolic degradation (in vivo stability).
- Aryl Substitutions (e.g., 4-Fluorophenyl): Increase target selectivity (e.g., kinase inhibition) .
Biological Validation : Test analogs in orthogonal assays (e.g., kinase profiling vs. antimicrobial disk diffusion) .
Basic: What are the standard protocols for evaluating in vitro cytotoxicity of this compound?
Answer:
- Cell Lines : Use adherent (e.g., HeLa) and suspension (e.g., Jurkat) cells.
- MTT Assay : Incubate with 0.5 mg/mL MTT for 4 hrs, dissolve formazan crystals in DMSO, measure absorbance at 570 nm .
- IC Calculation : Fit dose-response curves using GraphPad Prism (four-parameter logistic model).
Advanced: How can researchers address discrepancies between computational binding predictions and experimental IC50_{50}50 values?
Answer:
Force Field Refinement : Re-parameterize docking models (e.g., AMBER for protein flexibility) .
Solvent Effects : Include explicit water molecules in MD simulations to account for solvation .
Off-Target Screening : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify unpredicted targets .
Basic: What are the critical steps for ensuring reproducibility in synthesizing this compound?
Answer:
- Standardized Conditions : Fix reaction time (e.g., 12 hrs), temperature (±2°C), and solvent batch.
- Intermediate Isolation : Characterize each intermediate (e.g., 4-hydroxypiperidine derivative) via LC-MS before proceeding .
- Catalyst Control : Use fresh Pd catalysts for coupling steps to avoid deactivation .
Advanced: What experimental and computational strategies can elucidate the compound’s mechanism of action when phenotypic screening data are inconclusive?
Answer:
Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative .
CRISPR Screening : Perform genome-wide knockout to identify synthetic lethal genes .
Network Pharmacology : Integrate transcriptomics (RNA-seq) and pathway analysis (KEGG) to map affected pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
